(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate
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Overview
Description
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is an organic compound with the molecular formula C25H28N2O4 It is known for its unique structure, which includes two cyano groups and two pentoxy groups attached to a phenyl and benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 2,3-dicyano-4-pentoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the pentoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with applications in photocatalysis.
4,5-Dicyano-1,2,3-triazole: A nitrogen-rich compound used in the synthesis of monocyclic and bicyclic structures.
Uniqueness
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is unique due to its dual cyano and pentoxy functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
67042-21-1 |
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Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-5-7-15-29-20-11-9-19(10-12-20)25(28)31-24-14-13-23(30-16-8-6-4-2)21(17-26)22(24)18-27/h9-14H,3-8,15-16H2,1-2H3 |
InChI Key |
NQOTXYNZSMFULC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C=C2)OCCCCC)C#N)C#N |
Origin of Product |
United States |
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